

Synthesis and Isotopic Purity of Rapamycin-d3: A Technical Guide

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Compound of Interest

Compound Name: *Rapamycin-d3*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of **Rapamycin-d3**, a crucial internal standard for the accurate quantification of rapamycin in various biological matrices. This document details the synthetic methodologies, purification techniques, and comprehensive analytical procedures for characterizing **Rapamycin-d3**, ensuring its suitability for use in regulated bioanalysis.

Introduction

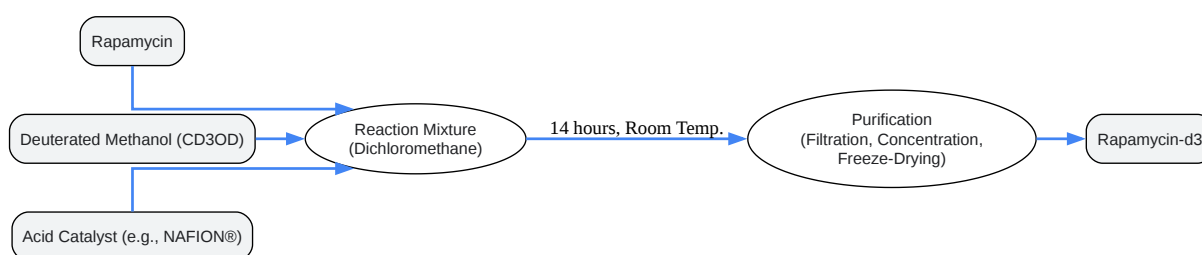
Rapamycin (also known as Sirolimus) is a macrolide immunosuppressant widely used to prevent organ transplant rejection and in the treatment of certain cancers. Accurate monitoring of its therapeutic levels is critical due to its narrow therapeutic index. Stable isotope-labeled internal standards, such as **Rapamycin-d3**, are essential for precise quantification by mass spectrometry, as they co-elute with the analyte and compensate for matrix effects and variations in sample processing. **Rapamycin-d3** is typically deuterated at the O-methyl group at the C7 position, resulting in a mass shift of +3 Da compared to the parent molecule.

Synthesis of Rapamycin-d3

The synthesis of **Rapamycin-d3** (7-O-demethyl-7-O-(methyl-d3)-rapamycin) involves the selective methylation of a rapamycin precursor using a deuterated methyl source. While detailed, peer-reviewed synthetic protocols are not extensively published, a general method can be derived from patent literature and established organic chemistry principles.

General Synthetic Scheme

The synthesis starts with rapamycin, which is demethylated at the C7-methoxy position, followed by remethylation with a deuterated methylating agent. A more direct approach described in the patent literature involves the acid-catalyzed exchange of the methoxy group with deuterated methanol.



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Caption: General workflow for the synthesis of **Rapamycin-d3**.

Experimental Protocol (Representative)

The following protocol is a representative procedure based on available information. Researchers should optimize conditions for their specific requirements.

Materials:

- Rapamycin
- Deuterated Methanol (CD3OD)

- NAFION® catalyst beads
- Dichloromethane (anhydrous)
- Benzene (anhydrous)

Procedure:

- Dissolve Rapamycin (5 mg) in dichloromethane (2.5 mL).
- Add deuterated methanol (40 mg).
- Add NAFION® catalyst beads (10 beads).
- Stir the mixture under a nitrogen atmosphere at room temperature for 14 hours.
- Monitor the reaction progress by mass spectrometry to confirm the incorporation of the d3-methyl group.
- Upon completion, filter the reaction mixture to remove the catalyst beads.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dry benzene and freeze-dry to obtain the crude **Rapamycin-d3** as a white solid.

Purification: The crude product requires further purification to remove unreacted starting material and any byproducts. High-performance liquid chromatography (HPLC) is the method of choice for purifying rapamycin and its analogs.

- Column: A reversed-phase C18 or C8 column is typically used.
- Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.
- Detection: UV detection at approximately 278 nm.

Fractions containing the pure **Rapamycin-d3** are collected, pooled, and the solvent is removed under reduced pressure to yield the final product.

Isotopic Purity and Characterization

The isotopic purity of **Rapamycin-d3** is critical for its function as an internal standard. It is typically assessed by mass spectrometry, while the structural integrity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

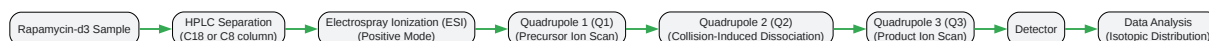
Data Summary

Parameter	Specification	Method of Analysis
Chemical Purity	≥98%	HPLC-UV
Isotopic Purity	≥98% deuterated forms (d1-d3)	LC-MS/MS
Molecular Formula	C ₅₁ H ₇₆ D ₃ NO ₁₃	-
Molecular Weight	917.2 g/mol	-
Appearance	White to off-white solid	Visual Inspection

Data compiled from commercial supplier specifications.^{[1][2]}

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for determining the isotopic distribution of **Rapamycin-d3**.



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Caption: Workflow for LC-MS/MS analysis of **Rapamycin-d3**.

Experimental Protocol:

- LC System: High-performance liquid chromatography system.
- Column: Reversed-phase C8 or C18 column (e.g., 50 mm x 4.6 mm, 5 μ m).[3]
- Mobile Phase: A gradient of methanol or acetonitrile and water with a modifier like formic acid or ammonium acetate.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization: Electrospray ionization (ESI) in positive mode.[3]
- Scan Type: Full scan or selected ion monitoring (SIM) to observe the isotopic cluster around the molecular ion. Multiple reaction monitoring (MRM) can be used for quantification.
- Data Analysis: The relative intensities of the peaks corresponding to the unlabeled (d0), d1, d2, and d3 species are used to calculate the isotopic enrichment.

The analysis should confirm that the d3 isotopologue is the most abundant species, with minimal contribution from d0, d1, and d2 forms.

NMR Spectroscopy Analysis

NMR spectroscopy is used to confirm the position of deuteration and the overall structural integrity of the molecule.

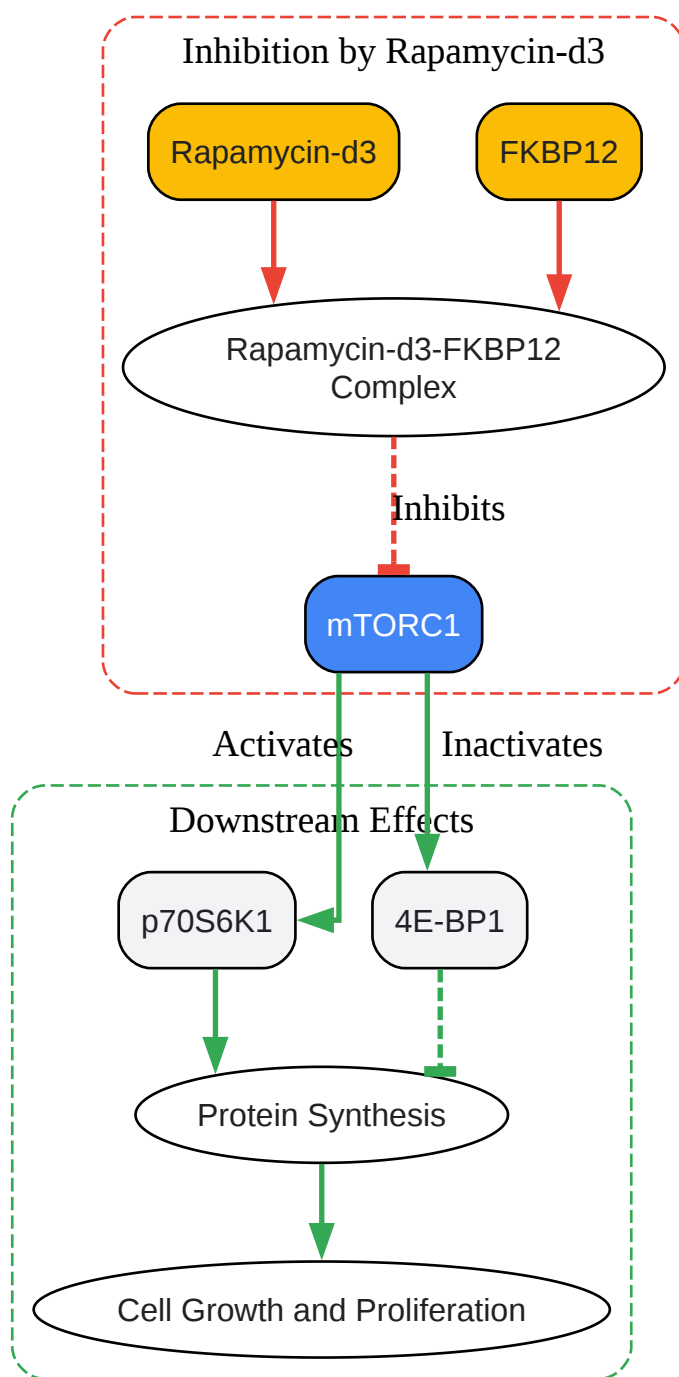
Experimental Protocol:

- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO- d_6).
- Spectra:
 - ^1H NMR: The proton NMR spectrum will show a significant reduction or absence of the signal corresponding to the C7-methoxy protons, confirming successful deuteration.
 - ^{13}C NMR: The carbon NMR spectrum will show the signal for the C7-methoxy carbon as a multiplet due to coupling with deuterium, and it will be significantly less intense than in the unlabeled rapamycin spectrum.

- 2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the full structure and ensure no unintended structural changes occurred during the synthesis.

Mechanism of Action: mTOR Signaling Pathway

Rapamycin-d3, being structurally and functionally identical to rapamycin, exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR). Rapamycin forms a complex with the immunophilin FKBP12, and this complex then binds to and allosterically inhibits the mTORC1 complex.



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Caption: Simplified mTOR signaling pathway and the inhibitory action of **Rapamycin-d3**.

Conclusion

The synthesis and rigorous characterization of **Rapamycin-d3** are paramount for its use as a reliable internal standard in clinical and research settings. This guide outlines the fundamental synthetic strategy and the critical analytical methods for ensuring the high chemical and isotopic purity required for accurate bioanalytical applications. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the field of drug development and therapeutic drug monitoring.

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